molecular formula C27H28N2O5 B342588 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B342588
M. Wt: 460.5 g/mol
InChI Key: ZIINJLWNXBNQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that combines a benzooxazole ring with a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzooxazole ring One common method is the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzooxazole coreFinally, the trimethoxybenzamide moiety is attached via an amide coupling reaction using reagents such as EDCI and HOBt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the benzooxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Chlorine, bromine, sulfuric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzooxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell proliferation, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide)
  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
  • N-(4-(tert-butylamino)phenyl) acetamide

Uniqueness

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of a benzooxazole ring and a trimethoxybenzamide moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one of these functional groups .

Properties

Molecular Formula

C27H28N2O5

Molecular Weight

460.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C27H28N2O5/c1-27(2,3)18-9-7-16(8-10-18)26-29-20-15-19(11-12-21(20)34-26)28-25(30)17-13-22(31-4)24(33-6)23(14-17)32-5/h7-15H,1-6H3,(H,28,30)

InChI Key

ZIINJLWNXBNQHO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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